3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide
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Overview
Description
Chemical Reactions Analysis
The chemical reactions involving “3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” are not explicitly mentioned in the available resources. Chemical reactions can depend on various factors including the presence of other reactants, temperature, pressure, and catalysts .
Scientific Research Applications
1. Synthesis and Characterization in Drug Development
Several studies focus on the synthesis and characterization of benzamide derivatives, including structures similar to 3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide. These compounds are often explored as potential pharmacological agents, especially as non-peptide CCR5 antagonists, which have applications in HIV treatment and prevention (Bi, 2014), (De-ju, 2014).
2. Bioactivity and Antimicrobial Potential
Compounds structurally related to this compound have been synthesized and studied for their bioactivity, particularly antimicrobial properties. Research shows potential in vitro antibacterial activity against various bacterial strains, suggesting applications in developing new antimicrobial agents (Khatiwora et al., 2013), (Anuse et al., 2019).
3. Molecular Docking and Computational Studies
Advanced computational techniques, such as molecular docking, are employed to investigate the bioactive potential of similar benzamide derivatives. This approach aids in understanding the interaction of these compounds with biological targets, enhancing drug design and discovery (Norman et al., 1996).
4. Potential in Anti-viral and Anti-fungal Research
The structural analogs of this compound have shown potential in antiviral and antifungal research. Studies indicate that these compounds exhibit inhibitory activities against certain viruses and fungi, opening avenues for developing new antiviral and antifungal agents (Zhu et al., 2014).
5. Crystallographic Analysis for Structural Insights
Crystallography is utilized to gain detailed insights into the molecular structure of benzamide derivatives. This analysis is crucial for understanding the structural basis of their biological activity and optimizing drug design (Saeed et al., 2020).
Mechanism of Action
The mechanism of action of “3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” is not specified in the available resources. The mechanism of action of a compound typically refers to how it interacts with biological systems, which can be complex and depend on the specific context.
Safety and Hazards
The safety and hazards associated with “3-bromo-N-(1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl)benzamide” are not specified in the available resources. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .
Properties
IUPAC Name |
3-bromo-N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN4O/c21-16-6-3-5-15(12-16)20(26)22-17-8-10-25(11-9-17)19-13-14-4-1-2-7-18(14)23-24-19/h3,5-6,12-13,17H,1-2,4,7-11H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRVCHPCSMBKLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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